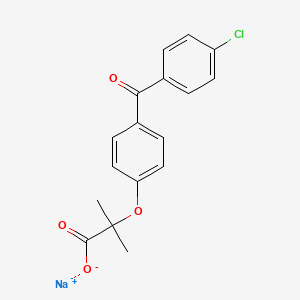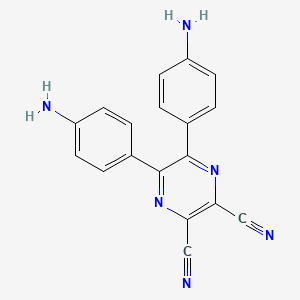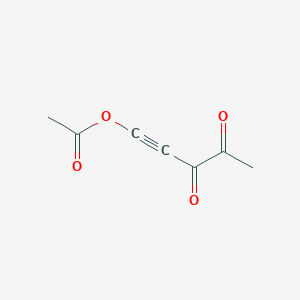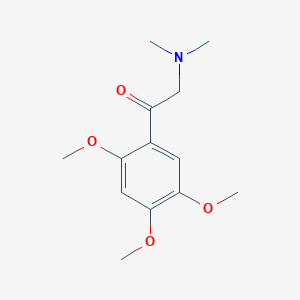![molecular formula C17H18N2OS2 B12568281 1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one CAS No. 190125-80-5](/img/structure/B12568281.png)
1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a bipyridine moiety and ethylsulfanyl groups
Méthodes De Préparation
The synthesis of 1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one typically involves multiple steps, including the formation of the bipyridine core and the introduction of ethylsulfanyl groups. Common synthetic routes include:
Step 1: Formation of the bipyridine core through a coupling reaction of pyridine derivatives.
Step 2: Introduction of the ethylsulfanyl groups via a substitution reaction using ethylthiol and appropriate catalysts.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced bipyridine derivatives, and substituted bipyridine compounds.
Applications De Recherche Scientifique
1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules and its potential therapeutic effects.
Medicine: Preliminary studies suggest that the compound may have applications in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with metal ions, forming coordination complexes that can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Pathways Involved: The formation of coordination complexes can influence redox reactions, electron transfer processes, and catalytic activities, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3-diphenylprop-2-en-1-one, 1,3-bis(4-methylphenyl)-2-propen-1-one, and substituted 1,3-diphenylprop-2-en-1-one derivatives share structural similarities.
Uniqueness: The presence of the bipyridine moiety and ethylsulfanyl groups in 1-([2,2’-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one distinguishes it from other compounds, providing unique chemical and biological properties that are not observed in its analogs.
Propriétés
Numéro CAS |
190125-80-5 |
|---|---|
Formule moléculaire |
C17H18N2OS2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3,3-bis(ethylsulfanyl)-1-(6-pyridin-2-ylpyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H18N2OS2/c1-3-21-17(22-4-2)12-16(20)15-10-7-9-14(19-15)13-8-5-6-11-18-13/h5-12H,3-4H2,1-2H3 |
Clé InChI |
JSHNKZQXMZDLTG-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=CC(=O)C1=CC=CC(=N1)C2=CC=CC=N2)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
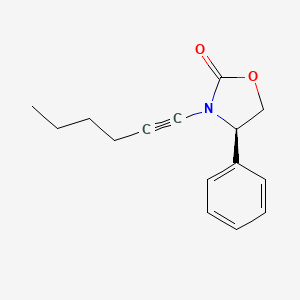
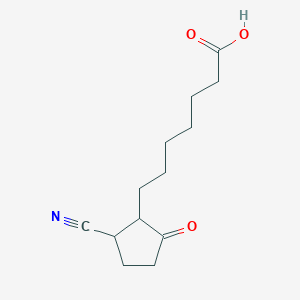
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)

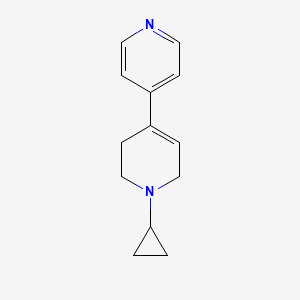
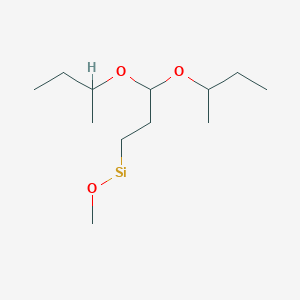
![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
